PKC-theta inhibitor hcl

Overview

Description

Protein kinase C inhibitor (hydrochloride) is a compound that inhibits the activity of protein kinase C, a family of phospholipid-dependent serine/threonine kinases. Protein kinase C is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibitors of protein kinase C are used to study protein kinase C-mediated intracellular signaling pathways and for the diagnosis and treatment of various protein kinase C-associated diseases, such as cancers, neurological diseases, cardiovascular diseases, and infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of protein kinase C inhibitor (hydrochloride) typically involves the following steps:

Starting Material: The synthesis begins with a suitable starting material, often a substituted benzene or heterocyclic compound.

Functional Group Introduction: Functional groups such as hydroxyl, amino, or carboxyl groups are introduced through various chemical reactions, including nitration, reduction, and acylation.

Coupling Reactions: The functionalized intermediate is then coupled with other reagents to form the desired inhibitor structure. Common coupling reactions include amide bond formation and Suzuki coupling.

Hydrochloride Formation: The final step involves the conversion of the inhibitor to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of protein kinase C inhibitor (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include:

Reaction Conditions: Temperature, pressure, and solvent choice are optimized for each reaction step.

Purification: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.

Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

Protein kinase C inhibitor (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The inhibitor can be oxidized to form different oxidation states, which may affect its activity.

Reduction: Reduction reactions can modify the inhibitor’s functional groups, potentially altering its inhibitory properties.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the inhibitor molecule.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Solvents: Solvents like dimethyl sulfoxide (DMSO), methanol, and dichloromethane are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Protein kinase C inhibitor (hydrochloride) has a wide range of scientific research applications:

Chemistry: Used to study protein kinase C-mediated signaling pathways and enzyme kinetics.

Biology: Employed in cell culture studies to investigate the role of protein kinase C in cell proliferation, differentiation, and apoptosis.

Medicine: Investigated as a potential therapeutic agent for treating cancers, neurological diseases, cardiovascular diseases, and infections.

Industry: Utilized in the development of diagnostic assays and screening tools for protein kinase C-related diseases.

Mechanism of Action

Protein kinase C inhibitor (hydrochloride) exerts its effects by binding to the active site of protein kinase C, thereby preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts protein kinase C-mediated signaling pathways, leading to altered cellular processes such as reduced cell proliferation, induced apoptosis, and decreased angiogenesis .

Comparison with Similar Compounds

Similar Compounds

Enzastaurin: A selective inhibitor of protein kinase C beta, used in cancer therapy.

Staurosporine: A potent, non-selective protein kinase C inhibitor used in research to study kinase signaling pathways.

Gö 6983: A selective inhibitor of multiple protein kinase C isoforms, including alpha, beta, gamma, delta, and epsilon.

Uniqueness

Protein kinase C inhibitor (hydrochloride) is unique in its ability to selectively inhibit specific isoforms of protein kinase C, making it a valuable tool for studying isoform-specific functions and therapeutic applications. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Properties

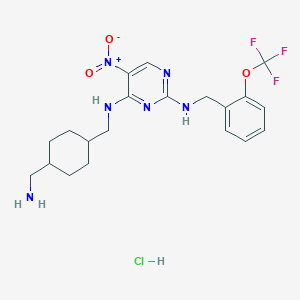

Molecular Formula |

C20H26ClF3N6O3 |

|---|---|

Molecular Weight |

490.9 g/mol |

IUPAC Name |

4-N-[[4-(aminomethyl)cyclohexyl]methyl]-5-nitro-2-N-[[2-(trifluoromethoxy)phenyl]methyl]pyrimidine-2,4-diamine;hydrochloride |

InChI |

InChI=1S/C20H25F3N6O3.ClH/c21-20(22,23)32-17-4-2-1-3-15(17)11-26-19-27-12-16(29(30)31)18(28-19)25-10-14-7-5-13(9-24)6-8-14;/h1-4,12-14H,5-11,24H2,(H2,25,26,27,28);1H |

InChI Key |

DAMOOQKWLUXEGI-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1CN)CNC2=NC(=NC=C2[N+](=O)[O-])NCC3=CC=CC=C3OC(F)(F)F.Cl |

Canonical SMILES |

C1CC(CCC1CN)CNC2=NC(=NC=C2[N+](=O)[O-])NCC3=CC=CC=C3OC(F)(F)F.Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2762242.png)

Most popular with customers

![2-chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide](/img/structure/B2762245.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762249.png)

![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)phenyl]methanone](/img/structure/B2762259.png)